N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(2,4-Difluorophenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethylbenzenesulfonyl group linked to a 2,4-difluorophenylamine moiety. The presence of fluorine atoms at the 2- and 4-positions of the phenyl ring likely enhances its metabolic stability and lipophilicity, while the trimethylbenzenesulfonyl group contributes to steric bulk and electronic effects.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2S/c1-9-6-10(2)15(11(3)7-9)21(19,20)18-14-5-4-12(16)8-13(14)17/h4-8,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSYHXUYSIMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2,4-difluoroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 2,4,6-trimethylbenzenesulfonic acid derivatives.
Reduction: Formation of this compound amine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications of N-(2,4-Difluorophenyl)-2,4,6-trimethylbenzenesulfonamide
This compound is a sulfonamide derivative with diverse applications in chemistry, biology, medicine, and industry. It is used as a building block in synthesizing complex organic molecules, investigated for its potential as an enzyme inhibitor, explored for its antimicrobial properties, and utilized in developing specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves reacting 2,4,6-trimethylbenzenesulfonyl chloride with 2,4-difluoroaniline. This reaction is performed in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield. Automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Solvent recovery and recycling systems are often employed to minimize waste and reduce environmental impact.
Types of Reactions
This compound can undergo several types of reactions:
- Oxidation: Oxidation reactions can occur at the methyl groups on the benzene ring, leading to the formation of corresponding carboxylic acids. Reagents such as potassium permanganate or chromium trioxide in acidic or basic media can be used.
- Reduction: Reduction of the sulfonamide group can yield the corresponding amine. Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used.
- Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide can be used.
This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates or inhibitors, allowing it to bind effectively to the active sites of target enzymes, which can disrupt metabolic pathways critical for cellular function. The fluorine atoms increase the compound's binding affinity and stability, enhancing its effectiveness as a potential therapeutic agent.
- Antimicrobial Properties: Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. Research has focused on the antibacterial properties of related compounds against various bacterial strains. The inhibition of dihydropteroate synthase (a key enzyme in folate synthesis) has been highlighted as a critical mechanism for the antimicrobial action of sulfonamides.
- Enzyme Inhibition: The compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity, which can disrupt metabolic pathways, leading to the desired biological effect.
- Potential Anticancer Activity: N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide is explored for its potential as an anticancer agent.
Case Studies and Research Findings
- Study on Vascular Smooth Muscle Reactivity: A study involving isolated Wistar rat tail arteries demonstrated that compounds similar to this compound could significantly increase perfusion pressure by enhancing calcium influx from both intra- and extracellular stores. This suggests a potential role in modulating vascular tone through G-protein coupled receptor pathways.
- Antifungal Activities: A series of 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates analogs of fluconazole were synthesized and their antifungal activities were evaluated . Some of these compounds exhibited higher activities than fluconazole against nearly all fungi tested except Aspergillus fumigatus . Computational docking experiments indicated that the inhibition of CYP51 involved a coordination bond with iron of the heme group .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effect. The presence of fluorine atoms enhances the binding affinity and stability of the compound, making it more effective in its action .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Sulfonamides
Substituent Variations on the Aryl Group
- N-(3-Trifluoromethylphenyl)-2,4,6-Trimethylbenzenesulfonamide (m-3M3FBS): This analog () replaces the 2,4-difluorophenyl group with a 3-trifluoromethylphenyl moiety.
N-(2-{[5-Bromo-2-(Piperidin-1-yl)Pyrimidin-4-yl]Sulfanyl}-4-Methoxyphenyl)-2,4,6-Trimethylbenzenesulfonamide () :
This structurally complex derivative incorporates a brominated pyrimidine-thioether and methoxyphenyl group. The extended π-system and bromine atom could improve target affinity in kinase or protease inhibition, contrasting with the simpler difluorophenyl analog .
Functional Group Modifications
- N-(2-Aminoethyl)-2,4,6-Trimethylbenzenesulfonamide (12a, ): Replacing the aryl group with an aminoethyl chain introduces a basic amine, increasing water solubility and enabling hydrogen bonding. Such derivatives are often explored as intermediates for drug conjugates or prodrugs .
Comparison with Amide Derivatives
Amide-based analogs () highlight critical differences in stability and bioactivity:
- N-(2,4-Difluorophenyl)-2-Ethylhexanamide () :
This amide lacks the sulfonamide group, reducing acidity and hydrogen-bonding capacity. Amides generally exhibit lower metabolic clearance but may have reduced target specificity compared to sulfonamides.
Impact of Fluorination Patterns on Bioactivity
Fluorine substitution patterns significantly influence bioactivity:
- N-(3,5-Bis(Trifluoromethyl)Phenyl)-4-Methyl-2-Oxazolidine Derivatives () :
Bis(trifluoromethyl) groups enhance electron-withdrawing effects and lipophilicity, which may improve CNS penetration compared to difluorophenyl analogs .
Analysis of Structural Complexity and Pharmacological Implications
- Bicyclic Sulfonamide () :
The compound N-((3-Benzyl-7-(2,4-Difluorophenyl)-2,4-Dioxo-3-Azabicyclo[3.2.0]Hept-6-en-6-yl)Methyl)-N,4-Dimethylbenzenesulfonamide features a constrained bicyclic core. Such rigidity may enhance selectivity for enzyme active sites but complicate synthetic accessibility compared to linear analogs . - Crystal Data () : The title compound’s intermolecular hydrogen bonding (as shown in crystal packing) suggests solid-state stability, a factor critical for formulation development .
Biological Activity
N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C15H15F2N O2S
- Molecular Weight : 311.346 g/mol
- CAS Number : 346696-71-7
The compound features a sulfonamide group attached to a 2,4,6-trimethylbenzene ring with a 2,4-difluorophenyl substituent. The presence of fluorine atoms is known to enhance the biological activity and stability of sulfonamide compounds.
This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates or inhibitors, allowing it to bind effectively to the active sites of target enzymes. This binding can disrupt metabolic pathways critical for cellular function.
The fluorine atoms increase the compound's binding affinity and stability, enhancing its effectiveness as a potential therapeutic agent .
Biological Activities
- Antimicrobial Properties :
- Enzyme Inhibition :
- Potential Anticancer Activity :
Case Studies and Research Findings
Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:
-
Study on Vascular Smooth Muscle Reactivity :
A study involving isolated Wistar rat tail arteries demonstrated that compounds similar to this compound could significantly increase perfusion pressure by enhancing calcium influx from both intra- and extracellular stores. This suggests a potential role in modulating vascular tone through G-protein coupled receptor pathways . -
Antibacterial Efficacy :
Research has focused on the antibacterial properties of related compounds against various bacterial strains. The inhibition of dihydropteroate synthase (a key enzyme in folate synthesis) has been highlighted as a critical mechanism for the antimicrobial action of sulfonamides .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | Contains a fluorinated phenyl group | Antimicrobial; enzyme inhibition |
| N-(2,4-Difluorophenyl)-2,4-difluorobenzamide | Two fluorine atoms on the phenyl ring | Anticancer properties; potential enzyme inhibitor |
| This compound | Sulfonamide group with trimethylbenzene | Antimicrobial; enzyme inhibition |
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(2,4-difluorophenyl)-2,4,6-trimethylbenzenesulfonamide in academic research?
Methodological Answer:
Synthetic optimization requires careful control of reaction conditions, including:
- Temperature and Solvent Selection: Use polar aprotic solvents (e.g., DCM, DMF) to enhance sulfonamide coupling efficiency, and maintain temperatures between 0°C–25°C to minimize side reactions .
- Purification: Employ flash column chromatography with gradients of ethyl acetate/pentane (1:3 v/v) for high-purity isolation .
- Reagent Ratios: Optimize equivalents of coupling agents (e.g., EDC·HCl, DMAP) to improve yields while avoiding over-functionalization .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions on the aromatic rings and sulfonamide linkage .
- X-ray Crystallography: Resolve bond lengths and angles for spatial arrangement analysis, particularly for verifying fluorine substitution patterns .
- Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., HRMS-ESI with [M+Na] peaks) .
Advanced: How can researchers investigate the sulfonamide-enzyme interactions of this compound using computational and experimental methods?
Methodological Answer:
- Computational: Perform molecular docking (e.g., AutoDock Vina) to model hydrogen bonding between the sulfonamide moiety and enzyme active sites (e.g., carbonic anhydrase) .
- Experimental: Conduct isothermal titration calorimetry (ITC) to quantify binding affinities and competitive inhibition assays to measure IC values .
- Mutagenesis Studies: Replace key amino acid residues (e.g., histidine or glutamine) in target enzymes to validate interaction sites .
Advanced: What strategies are recommended for resolving discrepancies in biological activity data across different studies?
Methodological Answer:
- Standardized Assays: Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .
- Purity Verification: Use HPLC (>95% purity) and elemental analysis to confirm compound integrity .
- Orthogonal Validation: Cross-check results with alternative methods (e.g., fluorescence polarization vs. surface plasmon resonance) .
Basic: What are the common impurities encountered during the synthesis, and how can they be identified and removed?
Methodological Answer:
- By-products: Unreacted 2,4,6-trimethylbenzenesulfonyl chloride or incomplete deprotection intermediates .
- Detection: Monitor via TLC (R comparison) or LC-MS for unexpected m/z signals .
- Removal: Utilize preparative HPLC or recrystallization in ethanol/water mixtures to isolate the pure product .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the biological efficacy of this sulfonamide derivative?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified fluorophenyl groups (e.g., 3,5-difluoro vs. 2,4-difluoro) to assess steric/electronic effects .
- In Vitro Screening: Test analogs against enzyme panels (e.g., kinases, proteases) to identify selectivity trends .
- Pharmacophore Mapping: Overlay 3D structures of active/inactive analogs to pinpoint critical interaction regions .
Basic: What are the best practices for ensuring the stability of this compound under various experimental conditions?
Methodological Answer:
- Storage: Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the sulfonamide group .
- Stability Assays: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .
- Light Sensitivity: Use amber vials to avoid photodegradation of the fluorophenyl moiety .
Advanced: What advanced analytical techniques are critical for determining the enantiomeric purity of chiral derivatives of this compound?
Methodological Answer:
- Chiral HPLC: Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases to resolve enantiomers .
- Circular Dichroism (CD): Compare CD spectra with known enantiomers to confirm absolute configuration .
- X-ray Diffraction: Resolve crystal structures of enantiomerically pure salts (e.g., tartrate derivatives) for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
